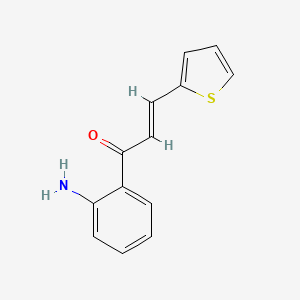

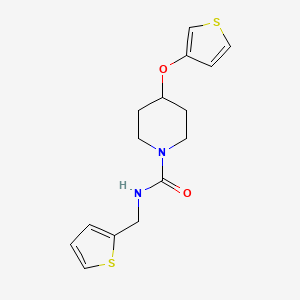

N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

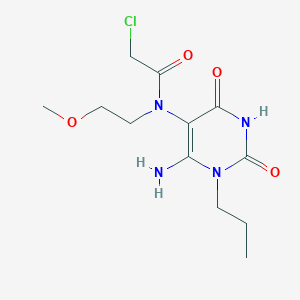

N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is a compound synthesized through a series of reactions involving furan-2-carbonyl chloride and 4-bromoaniline, resulting in excellent yields of 94% . This compound has demonstrated significant anti-bacterial activities against clinically isolated drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii, making it more effective than various commercially available drugs .

Synthesis Analysis

The synthesis of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide involves the arylating of carboxamide by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base, resulting in moderate to good yields .

Molecular Structure Analysis

The molecular structure of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is characterized by the presence of a difluorophenyl group and a furan-2-carboxamido moiety, contributing to its potent anti-bacterial properties .

Chemical Reactions Analysis

The compound undergoes arylating reactions and demonstrates stability and active site interaction through docking studies and MD simulations, validating its anti-bacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide contribute to its effectiveness against drug-resistant bacteria, making it a promising candidate for further pharmaceutical development .

"Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach"

Applications De Recherche Scientifique

Reactions and Synthesis

- Furan Derivative Synthesis: Furan derivatives have been synthesized through reactions involving diphenyl(phenylethynyl)selenonium salts with active methylene compounds, leading to the isolation of oxyselenuranes as intermediates, which upon further reactions yield furan derivatives (T. Kataoka et al., 1998).

- C-thioribonucleosides: The synthesis of furanthiofurin and thiophenthiofurin, analogues of tiazofurin, demonstrates the utility of furan derivatives in creating compounds with potential biological activity (P. Franchetti et al., 2000).

- Polyfunctionalized Benzofuran-4(5H)-ones: A methodology for synthesizing multifunctionalized benzofuran-4(5H)-ones underlines the application of furan derivatives in creating complex molecular structures with potential for diverse applications (Guan‐Hua Ma et al., 2014).

Biological Activity and Material Science

- Antimicrobial Activity: Thiourea derivatives of benzofuran have been synthesized and tested for their antimicrobial activity, demonstrating the potential of furan derivatives in the development of new antimicrobial agents (Carmen Limban et al., 2011).

- Polyamides from Furan Dicarboxylic Acid: Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides are highlighted as sustainable alternatives to polyphthalamides, suggesting applications in high-performance materials (Yi Jiang et al., 2015).

Chemical Reactivity and Mechanistic Insights

- Diels-Alder Reactions: Studies on the reactivity of furan and benzofuran derivatives in Diels-Alder reactions reveal unique reactivity patterns and potential for generating complex heterocyclic compounds, providing insights into the synthesis of novel organic materials (G. A. Griffith et al., 2006).

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N2O4/c21-13-8-7-11(10-14(13)22)23-20(26)18-17(12-4-1-2-5-15(12)28-18)24-19(25)16-6-3-9-27-16/h1-10H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSQNYACQZFYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)

![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)